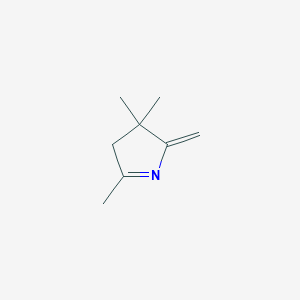

2,4,4-Trimethyl-5-methylidene-3H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,4-Trimethyl-5-methylidene-3H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- Pyrrole Derivatives : The compound serves as a precursor for synthesizing various pyrrole-based drug candidates. Notably, it has been involved in the development of anti-inflammatory drugs and antituberculosis agents. For example, compounds derived from this pyrrole framework have shown selective inhibition of cyclooxygenases (COX-2), which are crucial targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Synthesis Techniques : Efficient synthetic routes have been developed to create libraries of pyrrole derivatives, facilitating the discovery of new drug candidates. A notable method involves a three-component reaction that yields several biologically active compounds with significant yields .

-

Multi-Target Agents :

- Recent studies have highlighted novel pyrrole derivatives that act as multi-target agents against diseases such as Alzheimer's. These compounds have shown promising results as selective inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative disorders .

Material Science Applications

-

Conductive Polymers :

- The unique electronic properties of 2,4,4-trimethyl-5-methylidene-3H-pyrrole make it suitable for applications in conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it valuable for electronic devices.

-

Dyes and Pigments :

- Pyrrole derivatives are also explored as dyes and pigments due to their vibrant colors and stability. The structural modifications allow for tuning the absorption properties, which is beneficial in various industrial applications.

Biological Research Applications

-

Binding Studies :

- Interaction studies involving this compound often focus on its binding affinities with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications . For instance, research has demonstrated that certain derivatives exhibit significant binding to targets implicated in cancer and inflammatory diseases.

- Antioxidant Activity :

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

110466-34-7 |

|---|---|

Molekularformel |

C8H13N |

Molekulargewicht |

123.2 g/mol |

IUPAC-Name |

2,4,4-trimethyl-5-methylidene-3H-pyrrole |

InChI |

InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h2,5H2,1,3-4H3 |

InChI-Schlüssel |

SHBMAYMOUQLZPZ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C)C(C1)(C)C |

Kanonische SMILES |

CC1=NC(=C)C(C1)(C)C |

Synonyme |

2H-Pyrrole,3,4-dihydro-3,3,5-trimethyl-2-methylene-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.